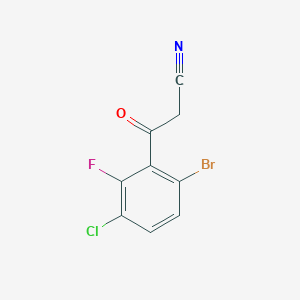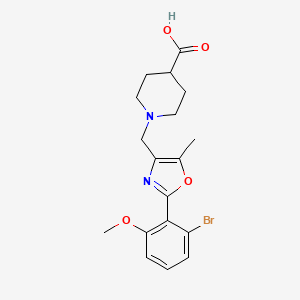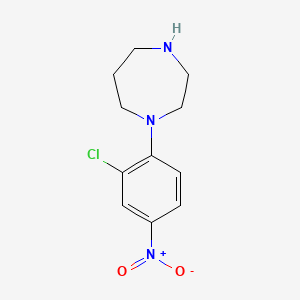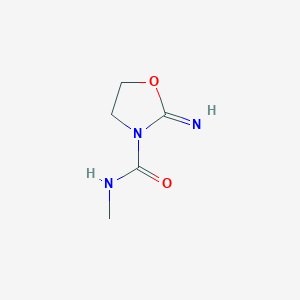![molecular formula C7H6BrN3O B15205332 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6th position and a methanol group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction is performed at 140°C, and the desired product is obtained with an 89% yield within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent triazolopyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the parent triazolopyridine.
Substitution: The major products are various substituted triazolopyridine derivatives.
Scientific Research Applications
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methanol group, making it less versatile in chemical reactions.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains an amine group instead of a methanol group, leading to different chemical properties and applications.
Uniqueness
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which allows for a wide range of chemical modifications and potential applications in various fields. Its structural features make it a valuable compound for research and development in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2 |
InChI Key |
DHQLWPUIABMWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)


![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)



